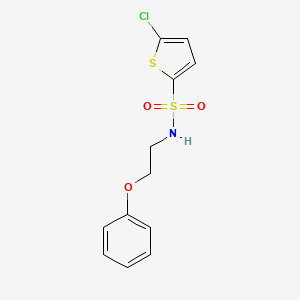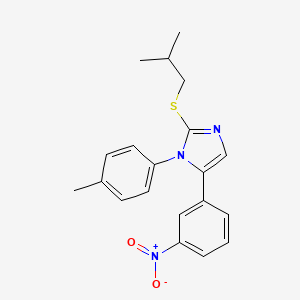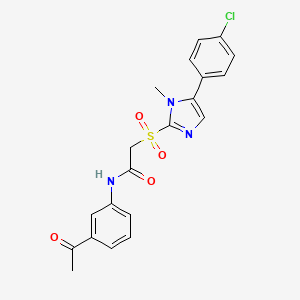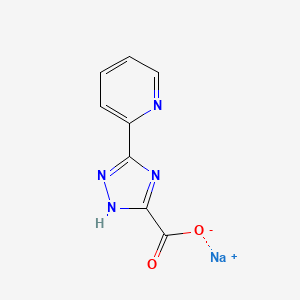![molecular formula C13H13N5O3S B2922667 Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate CAS No. 339097-05-1](/img/structure/B2922667.png)
Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine (TZP), which is one of the most studied and used isomers in medicinal chemistry . It has been used in the development of antiviral agents . The compound is synthesized through a Biginelli-like multicomponent reaction (MCR), and it can exist in both dihydro and oxidized forms .
Synthesis Analysis
The synthesis of this compound involves a regioselective one-pot procedure . The use of mild acidic conditions leads to the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifts the regioselectivity towards 7-aryl-5-methyl derivatives . The synthesized scaffolds are then functionalized at the C-2 position .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is substituted at the 1-position with an ethoxy group, which is further substituted with a 2-amino group. The 3-position of the core is substituted with a methyl 2-thiophenecarboxylate group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are multicomponent reactions, specifically a Biginelli-like reaction . This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .科学的研究の応用
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a core structure in this compound, has been utilized in the design of anticancer agents. Specifically, derivatives have shown promise against gastric cancer cells by inhibiting the ERK signaling pathway, which is crucial for cell proliferation and survival . This pathway’s suppression can lead to decreased phosphorylation levels of key proteins and induce apoptosis in cancer cells.
Antimalarial Agents
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been investigated as potential antimalarial agents. They serve as inhibitors for enzymes like dihydroorotate dehydrogenase, which is essential for the pyrimidine biosynthesis pathway in malaria parasites . By inhibiting this pathway, the compound can effectively halt the growth of the parasite.
Antiviral Properties
The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been explored for its antiviral capabilities, particularly in binding to HIV TAR RNA. This interaction can disrupt the replication process of the virus, showcasing the potential of this compound in antiviral drug development .
Antibacterial and Antifungal Uses
This compound’s analogs have demonstrated significant antibacterial and antifungal activities. The [1,2,4]triazolo[1,5-a]pyrimidine core is known to interfere with the biological processes of various bacterial and fungal species, making it a valuable asset in the development of new antibiotics and antifungals .
Anti-inflammatory and Analgesic Effects
Research has indicated that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can exhibit anti-inflammatory and analgesic properties. These effects are beneficial in the treatment of chronic inflammatory diseases and for pain management .
Cardiovascular Applications
Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine act as cardiovascular vasodilators. They can relax blood vessels, thereby reducing blood pressure and improving blood flow, which is crucial in treating various cardiovascular diseases .
Agricultural Chemicals
The [1,2,4]triazolo[1,5-a]pyrimidine framework is present in structures used in agriculture, such as herbicides. These compounds can control weed growth, thus protecting crops and improving agricultural yield .
Metal Coordination Chemistry
[1,2,4]triazolo[1,5-a]pyrimidine derivatives are versatile linkers for several metals. The interactions of their coordination compounds in biological systems have been extensively described, highlighting their potential in the field of bioinorganic chemistry .
作用機序
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various targets in biological systems . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit RNase H by binding allosterically at the interface between p51 and p66 RT subunits .
Result of Action
Some [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to inhibit the growth and colony formation of mgc-803 cells, induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
将来の方向性
The future directions for this compound could involve further optimization of the synthesis process to improve yield and regioselectivity . Additionally, further studies could be conducted to evaluate its antiviral activity against other RNA viruses . Lastly, modifications could be made to improve its cell permeability and potency .
特性
IUPAC Name |
methyl 3-[1-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-7(21-9-4-6-22-10(9)11(19)20-2)8-3-5-15-13-16-12(14)17-18(8)13/h3-7H,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLXXHDSZJNMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)
![2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2922586.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2922588.png)

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2922590.png)
![Methyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2922591.png)



![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate](/img/structure/B2922600.png)
![2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2922602.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)